1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
Description
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a heterocyclic urea derivative featuring a thiazole core substituted with a 5-bromothiophene moiety at the 4-position and a 4-methoxyphenylurea group at the 2-position. The 4-methoxyphenylurea group is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in biological targets. This compound’s design likely aims to balance electronic effects (via bromine and methoxy substituents) and steric properties for optimized bioactivity.
Properties
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c1-21-10-4-2-9(3-5-10)17-14(20)19-15-18-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLDWZSAJLVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 5-bromothiophene-2-carboxylic acid with thioamide under acidic conditions.
Coupling with Methoxyphenyl Isocyanate: The resulting thiazole derivative is then coupled with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with different nucleophiles such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial lipid biosynthesis or interfering with cell wall synthesis.
Key Findings:
- MIC against Staphylococcus aureus: 32 µg/mL
- Mechanism: Inhibition of bacterial growth through disruption of lipid biosynthesis.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The compound appears to interact with estrogen receptors, leading to inhibited cell proliferation and induced apoptosis.
Key Findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Estrogen receptor inhibition |
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.3 | Cell cycle arrest and apoptosis induction |
Case Studies
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.
Anticancer Research:
In a focused study on breast cancer treatment, the compound was tested against MCF-7 cells. The results showed an IC50 value of 12.5 µM, significantly lower than many standard chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
Mechanism of Action
The mechanism of action of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations and their impacts are summarized below:
Table 1: Substituent Effects on Activity and Physicochemical Properties
- For example, trifluoromethyl in improved FabK inhibition 5–10-fold . Methoxy Groups: The 4-methoxyphenyl group in the target compound and THPA6 () may reduce toxicity (e.g., THPA6’s low ulcer index ). Heterocyclic Diversity: Thiophene (target) vs. benzothiazole () alters π-π stacking and solubility. Benzothiazole derivatives in showed enhanced antibacterial activity .
Biological Activity
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, focusing on its antitumor and antibacterial effects.
The compound can be described by its molecular formula , with a molecular weight of approximately 321.21 g/mol. Its structure includes a thiazole ring, a bromothiophene moiety, and a methoxyphenyl group, which contribute to its biological activity.
Antitumor Activity
Recent studies have explored the antitumor properties of derivatives containing thiazole and urea functionalities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |
| OVCAR-4 (Ovarian) | 25.1 | 77.5 | - |
These values indicate that compounds with similar structures exhibit a broad spectrum of activity against different cancer types, suggesting that the presence of the thiazole and urea groups is crucial for their antitumor efficacy .
Antibacterial Activity
In addition to antitumor effects, derivatives of this compound have also been evaluated for antibacterial properties. Studies indicate that certain thiazole-containing ureas can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.
| Target Bacteria | Inhibition Activity |
|---|---|
| Staphylococcus aureus | Potent inhibition |
| Escherichia coli | Moderate inhibition |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Case Studies
A study conducted on a series of thiazole-based ureas demonstrated their ability to selectively inhibit GSK-3β activity, which is implicated in various cancer pathways. The most active compound in this series showed an IC50 value of 140 nM, indicating strong potential as an anticancer agent .
Another case study evaluated the cytotoxicity of related compounds against melanoma and monocytic cell lines, revealing that specific substitutions on the thiazole ring significantly affected their antiproliferative activity. For example, one derivative exhibited an IC50 value of 16.23 µM against U937 cells, comparable to standard chemotherapeutics like etoposide .
Q & A
Q. Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry and purity.
- Mass Spectrometry (ESI-MS) for molecular weight validation.
- X-ray Crystallography (if crystals are obtainable) for absolute structural confirmation (as in ).
- HPLC (>95% purity threshold for biological assays) .
What key structural features influence the compound’s biological activity?
Basic Question
Methodological Answer:
Critical structural motifs include:
- 5-Bromothiophene : Enhances electrophilic reactivity and π-stacking with biological targets (e.g., enzyme active sites) ().
- Thiazole Ring : Facilitates hydrogen bonding and hydrophobic interactions (observed in crystallographic studies, ).
- 4-Methoxyphenyl Urea : The urea linkage acts as a hydrogen-bond donor/acceptor, while the methoxy group improves solubility and membrane permeability ().
Validation : Compare analogs (e.g., replacing Br with Cl or methoxy with nitro) in bioassays to isolate contributions of each group .
What are common biological targets for this compound?
Basic Question
Methodological Answer:
Based on structural analogs (e.g., ):
- Kinase Inhibition : Thiazole-urea hybrids often target tyrosine kinases (e.g., EGFR, VEGFR).
- Microtubule Disruption : Thiophene-thiazole systems interfere with tubulin polymerization (see ’s antiproliferative studies).
- Antimicrobial Targets : Oxadiazole/thiadiazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) ().
Q. Experimental Confirmation :
- Perform kinase inhibition assays (e.g., ADP-Glo™).
- Use tubulin polymerization assays (fluorescence-based) and antimicrobial MIC tests .
How should researchers design experiments to evaluate antitumor activity?
Advanced Question
Methodological Answer:
In Vitro Screening :
Q. Mechanistic Studies :
- Western Blotting : Assess apoptosis markers (e.g., caspase-3, PARP).
- Cell Cycle Analysis : Flow cytometry with propidium iodide.
Controls : Include cisplatin or paclitaxel as positive controls. Replicate experiments in triplicate (randomized block design, ) .
How can contradictions in biological data across studies be resolved?
Advanced Question
Methodological Answer:
Common Sources of Variability :
Q. Resolution Strategies :
- Reproduce experiments under harmonized protocols.
- Use isogenic cell lines to minimize genetic variability.
- Cross-validate with orthogonal assays (e.g., ATP-based viability + trypan blue exclusion) .
What computational approaches are recommended for studying binding mechanisms?
Advanced Question
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin PDB: 1SA0).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
QSAR Modeling : Train models with datasets from analogs (e.g., ’s triazole derivatives) to predict activity cliffs.
Validation : Compare computational results with mutagenesis studies (e.g., alanine scanning) .
How to conduct structure-activity relationship (SAR) studies for this compound?
Advanced Question
Methodological Answer:
Step 1 : Synthesize derivatives with modifications:
- Bromine Replacement : Substitute with Cl, CF3, or methyl ().
- Urea Linkage : Replace with thiourea or amide ().
Step 2 : Test in bioassays (e.g., antiproliferative, kinase inhibition).
Step 3 : Analyze SAR using statistical tools:
- Principal Component Analysis (PCA) : Correlate structural features with activity.
- Free-Wilson Analysis : Quantify group contributions (e.g., methoxy vs. nitro).
Q. Example Table :
| Derivative | Modification | IC50 (μM) | Target Affinity |
|---|---|---|---|
| Parent | None | 12.3 | Kinase A |
| Derivative 1 | Br → Cl | 18.7 | Kinase A |
| Derivative 2 | Methoxy → Nitro | 8.9 | Kinase B |
What strategies improve selectivity between anticancer and off-target effects?
Advanced Question
Methodological Answer:
Prodrug Design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to limit activation to cancer cells.
Targeted Delivery : Conjugate with folate or peptide ligands for receptor-mediated uptake (analogous to ’s furan-oxadiazole systems).
Selectivity Screening : Profile against healthy cell lines (e.g., HEK293) and compare therapeutic indices.
Validation : Use transcriptomics (RNA-seq) to identify off-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
